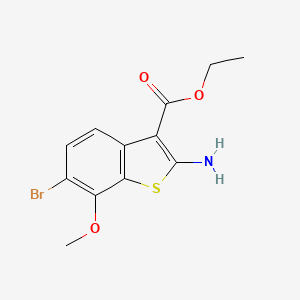
1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-phenylcyclopropane-1-carboxylic acid is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . It is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid .
Molecular Structure Analysis
The molecular weight of 1-Amino-2-phenylcyclopropane-1-carboxylic acid is 177.2 . The InChI code is 1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13) .Aplicaciones Científicas De Investigación
Ethylene Biosynthesis and Plant Growth
1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (APCCH) is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a non-protein amino acid serving as a direct precursor of ethylene in plants. ACC plays a pivotal role in ethylene biosynthesis, regulating various vegetative and developmental processes in plants. It's synthesized in response to various cues including developmental, hormonal, and environmental factors. ACC can be conjugated, metabolized, or transported within the plant, influencing ethylene responses remotely. The intricate mechanism of ACC transport is just beginning to be understood, with the identification of the first ACC transporter being a significant step forward. These findings open doors to future research, particularly in agronomy, where understanding and manipulating ethylene biosynthesis could have significant implications for crop yield and resistance to stress (Vanderstraeten & Van Der Straeten, 2017).
Enzymatic Inactivation
APCCH's structural analog, 1-Amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC), is known to be an irreversible inhibitor for the bacterial enzyme ACC deaminase. This enzyme catalyzes the conversion of ACC to alpha-ketobutyrate and ammonia. The inactivation mechanism involves ring scission induced by the addition of an enzyme nucleophile, forming a reactive product that traps an active-site residue. Understanding this reaction is crucial for gaining insights into the unique enzymatic process. Radiolabeled 2-methylene-ACC has been synthesized and used to explore this mechanism further (Zhao & Hung‐wen Liu, 2002).
Supramolecular Chemistry
The compound 2-Aminopyridinium 1-phenylcyclopropane-1-carboxylate, structurally related to APCCH, demonstrates interesting supramolecular chemistry. It forms a 2-aminopyridinium–carboxylate supramolecular heterosynthon involving hydrogen bonds, which then dimerizes to form a four-component supramolecular unit. This complex is further stabilized by C—H⋯π interactions, showcasing the intricate intermolecular interactions that can occur with cyclopropane carboxylic acid derivatives (He et al., 2010).
Ethylene-independent Signaling Roles
Recent studies indicate that ACC, a compound closely related to APCCH, may have signaling roles that are independent of ethylene biosynthesis. These roles are associated with plant development and involve post-translational modifications and transport of ACC. This insight opens up new avenues for understanding plant growth and response mechanisms, potentially leading to novel agricultural practices (Polko & Kieber, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-2-phenylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEULYIOXHWXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3007762.png)
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)
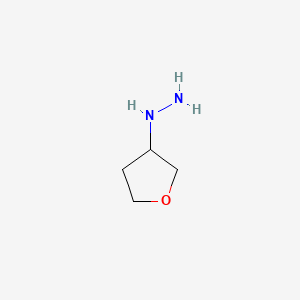
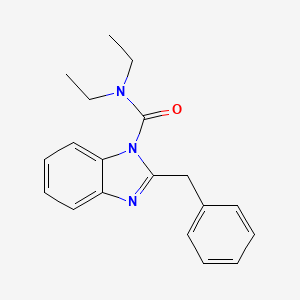
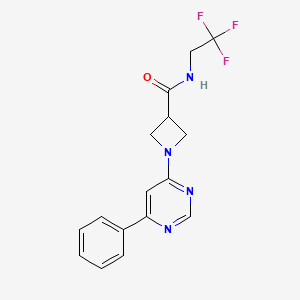
![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)
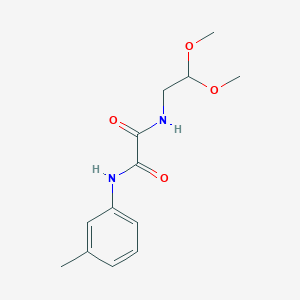

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide](/img/structure/B3007783.png)
